molecular formula C25H31N7O B611977 Mutated EGFR-IN-1 CAS No. 1421372-66-8

Mutated EGFR-IN-1

Cat. No.: B611977
CAS No.: 1421372-66-8
M. Wt: 445.56
InChI Key: HTNTZPBKKCORTP-UHFFFAOYSA-N
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Description

Mutated EGFR-IN-1 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. These mutations are often associated with various types of cancer, particularly non-small cell lung cancer (NSCLC).

Mechanism of Action

Target of Action

The primary target of the compound “Mutated EGFR-IN-1” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, survival, and differentiation . Mutations in the egfr gene can lead to its constant activation, which can result in uncontrolled cell division and cancer .

Mode of Action

This compound interacts with its target, the mutated EGFR, by binding to its intracellular domain, inhibiting its phosphorylation by ATP . This inhibition prevents the activation of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The action of this compound affects multiple biochemical pathways. The most notable among these are the Ras/MAPK pathway and the PI3K/AKT pathway . By inhibiting the activation of EGFR, this compound prevents the initiation of these pathways, thereby inhibiting cell proliferation and survival . Additionally, EGFR mutations have been associated with changes in cellular metabolism, contributing to the development of resistance to anti-EGFR drugs .

Pharmacokinetics

These compounds are typically administered orally and are absorbed in the gastrointestinal tract . They are metabolized in the liver, primarily by the cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine . Factors such as age, liver function, and concomitant medications can influence the bioavailability of these drugs .

Result of Action

The molecular effect of this compound is the inhibition of EGFR activation, which leads to a decrease in cell proliferation and survival . On a cellular level, this results in the reduction of tumor growth and potentially the induction of cell death . The development of resistance to this compound can occur, often through secondary mutations in the egfr gene or activation of alternative survival and growth pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the prevalence of EGFR mutations varies worldwide, being higher in Asian than Western countries . This suggests that genetic background and potentially environmental factors could influence the efficacy of EGFR-targeted therapies. Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its action .

Biochemical Analysis

Biochemical Properties

Mutated EGFR-IN-1 plays a significant role in biochemical reactions within the cell. It interacts with various enzymes and proteins, altering their function and leading to changes in cellular processes. For instance, activating mutations of the this compound confer sensitivity to the tyrosine kinase inhibitors .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer, high levels of this compound expression are associated with an increased risk of biochemical relapse .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions that lead to changes in cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Specific targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mutated EGFR-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with stringent quality control measures to monitor the consistency and safety of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Mutated EGFR-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the mutated EGFR and their potential therapeutic benefits .

Scientific Research Applications

Mutated EGFR-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mutated EGFR-IN-1 include:

Uniqueness

This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity. Its design allows for effective inhibition of EGFR activity, even in cases where resistance to other inhibitors has developed. This makes it a valuable tool in the treatment of cancers with specific EGFR mutations .

Properties

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNTZPBKKCORTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N′-(2-dimethylaminoethyl)-2-methoxy-N′-methyl-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine (Intermediate 101, 220 mg, 0.46 mmol), iron (155 mg, 2.78 mmol) and NH4Cl (17.32 mg, 0.32 mmol) in ethanol (12 mL) and water (4 mL) was heated at reflux for 2 h. The crude mixture was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M methanolic ammonia and appropriate fractions were combined and concentrated in vacuo onto silica. Purification by FCC, eluting with 0-5% 7N methanolic ammonia in CH2Cl2 gave the title compound (175 mg, 85%) as a beige foam; 1H NMR: 2.17 (6H, s), 2.36 (2H, t), 2.63 (3H, s), 2.88 (2H, t), 3.74 (3H, s), 3.88 (3H, s), 4.58 (2H, br s), 6.76 (1H, s), 7.12-7.19 (2H, m), 7.21-7.27 (1H, m), 7.48 (1H, s), 7.51 (1H, d), 7.78 (1H, s), 8.27 (1H, d), 8.30 (1H, s), 8.42 (1H, d); m/z: ES+ MH+ 446.32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.32 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
155 mg
Type
catalyst
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?

A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.

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